molecular formula C15H11N B177005 4-Phenylisoquinoline CAS No. 19571-30-3

4-Phenylisoquinoline

Cat. No. B177005
CAS RN: 19571-30-3
M. Wt: 205.25 g/mol
InChI Key: MVTFMJPVPXNIFC-UHFFFAOYSA-N
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Description

4-Phenylisoquinoline is a chemical compound with the molecular formula C15H11N . It has a molecular weight of 205.25 g/mol . The IUPAC name for this compound is 4-phenylisoquinoline .


Synthesis Analysis

The synthesis of 4-Phenylisoquinoline has been reported in several studies . For instance, one study describes the diastereoselective allylation of 3,4-dihydro-4-phenylisoquinoline . Another study discusses the synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization .


Molecular Structure Analysis

The molecular structure of 4-Phenylisoquinoline consists of a phenyl group attached to the 4-position of an isoquinoline ring . The InChI string representation of the molecule is InChI=1S/C15H11N/c1-2-6-12(7-3-1)15-11-16-10-13-8-4-5-9-14(13)15/h1-11H .


Physical And Chemical Properties Analysis

4-Phenylisoquinoline has several computed properties. It has a molecular weight of 205.25 g/mol, a XLogP3-AA value of 3.7, and a topological polar surface area of 12.9 Ų . It has no hydrogen bond donors, one hydrogen bond acceptor, and one rotatable bond .

Scientific Research Applications

Potential Antiallergic Activity

  • A study by Georgiev et al. (1979) explored substituted 1-phenylisoquinolines for antiallergic activity. They found that several compounds in this series inhibited antigen-induced wheal formation in rat passive cutaneous anaphylaxis, a test for antiallergic activity, suggesting a possible role in allergy treatment (Georgiev et al., 1979).

Synthesis and Structural Studies

  • Coskun and Sümengen (1993) reported a new method for synthesizing N-Substituted-1,2,3,4-tetrahydro-4-phenylisoquinolin-3-ones, contributing to the understanding of its structural aspects (Coskun & Sümengen, 1993).
  • Sard (1994) discovered an unexpected by-product, 4-hydroxy-3-phenylisoquinoline, during the synthesis of 3-phenylisoquinoline, improving the method for preparing this compound (Sard, 1994).

In Vitro Antitumor Activity

  • Cheon et al. (1999) conducted a study on 3-Arylisoquinolin-1(2H)-ones, finding that some derivatives had potent in vitro antitumor activity against different human tumor cell lines, highlighting its potential in cancer treatment (Cheon et al., 1999).

Larvicidal Activity

  • A study by Quevedo et al. (2012) investigated the larvicidal potential of dopamine 1-phenylisoquinoline derivatives against Culex quinquefasciatus larvae, indicating potential use in insect control (Quevedo et al., 2012).

Analgesic and Anti-Inflammatory Actions

  • Pinz et al. (2016) evaluated 4-phenylselenyl-7-chloroquinoline for antinociceptive and anti-inflammatory effects, suggesting its potential in treating painful and inflammatory conditions (Pinz et al., 2016).

Angiotensin II Receptor Antagonists

  • Cappelli et al. (2006) replaced the 4-phenylquinoline fragment in AT(1) receptor antagonists with 4-phenylisoquinolinone, showing high affinity for the AT(1) receptor, relevant for developing new drugs for cardiovascular diseases (Cappelli et al., 2006).

Dopamine D-1 Antagonist Activity

  • Riggs et al. (1987) synthesized and evaluated 4-phenyl-1,2,3,4-tetrahydroisoquinolines for dopamine D-1 antagonist activity, indicating potential applications in neurological disorders (Riggs et al., 1987).

Synthesis of 1-Phenylisoquinolin-4-ols

  • Chen et al. (2017) developed a protecting-group-free synthetic approach to 1-phenylisoquinolin-4-ols, contributing to the efficient synthesis of these compounds (Chen et al., 2017).

Isoquinolone Alkaloid from Endophytic Fungus

  • Ma et al. (2017) isolated a new isoquinolone alkaloid from an endophytic fungus, showing strong antifungal activity, beneficial in antimicrobial research (Ma et al., 2017).

Comparative Molecular Field Analysis Study

  • Cho et al. (2002) used comparative molecular field analysis to define the pharmacophore model of 3-arylisoquinoline antitumor agents, aiding in drug design and development (Cho et al., 2002).

Ultra-High-Performance Liquid Chromatography Analysis

  • Lu et al. (2020) used ultra-high-performance liquid chromatography to identify alkaloids in Eomecon chionantha Hance, contributing to the identification of active ingredients in traditional herbs (Lu et al., 2020).

Analgesic and Anti-Inflammatory Effects

  • Rakhmanova et al. (2022) studied the analgesic and anti-inflammatory activity of a tetrahydroisoquinoline derivative, indicating potential for medical application as a non-narcotic analgesic (Rakhmanova et al., 2022).

Local Anesthetic Activity and Acute Toxicity

  • Azamatov et al. (2023) evaluated the local anesthetic activity and acute toxicity of 1-aryltetrahydroisoquinoline alkaloid derivatives, showing potential as drug candidates (Azamatov et al., 2023).

Antitumor Activity of Isoquinoline Derivatives

  • Houlihan et al. (1995) and Atwell et al. (1989) demonstrated the antitumor activity of certain isoquinoline derivatives, contributing to the development of new antitumor agents (Houlihan et al., 1995); (Atwell et al., 1989).

New Method for Synthesizing Isoquinoline Derivatives

  • Niemczak et al. (2015) presented a new method for preparing 1-methyl-3-phenylisoquinoline derivatives, useful in the synthesis of various compounds (Niemczak et al., 2015).

Safety And Hazards

The safety data sheet for a related compound, 4-Phenoxyaniline, indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-phenylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N/c1-2-6-12(7-3-1)15-11-16-10-13-8-4-5-9-14(13)15/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTFMJPVPXNIFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346098
Record name 4-Phenylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylisoquinoline

CAS RN

19571-30-3
Record name 4-Phenylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
177
Citations
K Kobayashi, T Shiokawa, H Omote… - Bulletin of the …, 2006 - journal.csj.jp
A simple and efficient synthesis of isoquinoline and 3,4-dihydroisoquinoline derivatives is described. 1-Alkyl(or aryl)isoquinoline and 1-isoquinolinamine derivatives were obtained by …
Number of citations: 17 www.journal.csj.jp
F Vittorio, G Ronsisvalle, A Marrazzo… - … Chimica Italiana: 1989), 1995 - europepmc.org
… 2-Methyl-1-oxo-1,2-dihydro-3-carbazoyl-4-phenylisoquinoline 2, 1-methoxy-7 and 1-chloro-3-carbazoyl-4-phenylisoquinoline 12 as well as a series of their 2-hydrazono-derivatives 3 ai…
Number of citations: 22 europepmc.org
M Cushman, P Mohan - Tetrahedron letters, 1985 - Elsevier
The synthesis of a 4-phenylisoquinoline from a 3-phenylisoquinoline by utilization of a nitrogen analog of the pinacol rearrangement - ScienceDirect … The synthesis of a 4-phenylisoquinoline …
Number of citations: 9 www.sciencedirect.com
R Atanasovac - Acta Chemica Scandinavica, 1994 - actachemscand.org
… effect, especially strong against stress-induced peptic ulcers.2,3 For an improved characterization of the enhanced biological enantiospecific activities of the 4-phenylisoquinoline com- …
Number of citations: 8 actachemscand.org
A Taketoshi, N Hosoda, Y Yamaguchi… - Bulletin of the Chemical …, 2007 - journal.csj.jp
… Diastereoselective allylation of 3,4-dihydro-4-phenylisoquinoline by several allylating … selective allylation of 3,4-dihydro-4-phenylisoquinoline (1) using various allylating reagents, …
Number of citations: 5 www.journal.csj.jp
S KANO, T YOKOMATSU, Y YUASA… - Chemical and …, 1985 - jstage.jst.go.jp
… l,2,3,4-Tetrahydro—6,7-dimethoxy-2,4—dimethyI-4-phenylisoquinoline (ll)— —A solution of 7a (1.25 g, 4 mmol) in THF (20 ml) was added to a solution of LiAlH4 (0.5 g, 13.5 mmol) in …
Number of citations: 10 www.jstage.jst.go.jp
N Coşun, L Büyükuysal - Heterocycles, 1998 - infona.pl
… N-benzyl-1,2-dihydro-4-phenylisoquinoline on treatment with 95% H 2 SO 4 while N-3,4-… 1,2,3,4-tetrahydro-4-phenylisoquinoline and N-benzyl-4-phenylisoquinolinium when treated …
Number of citations: 9 www.infona.pl
F Duro, NA Santagati, F Vittorio - Il Farmaco; Edizione Scientifica, 1981 - europepmc.org
… -4-phenylisoquinoline … -4-phenylisoquinoline is described. The pharmacological activity of some of these compounds was studied. 1-Morpholino-3-carboxymethyl-4-phenylisoquinoline (…
Number of citations: 1 europepmc.org
DS Kopchuk, IL Nikonov, AP Krinochkin… - Russian Journal of …, 2017 - Springer
… -2-yl)-1,2,4-triazin-5-yl]ethanone with 1,2-dehydrobenzene generated in situ from anthranilic acid and excess isoamyl nitrite afforded in one step 1-(pyridin-2yl)-4-phenylisoquinoline-3-…
Number of citations: 6 link.springer.com
IL Nikonov, PA Slepukhin, DS Kopchuk… - Chemistry of …, 2019 - Springer
… The structure of 1-trichloromethyl-4-phenylisoquinoline was confirmed by X-ray structural … 8а–с or 1-dichloromethyl-4-phenylisoquinoline (8d) were obtained (Scheme 2) and the …
Number of citations: 4 link.springer.com

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